

IUPAC name and CAS number for Morpheridine

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Compound of Interest

Compound Name: **Morpheridine**

Cat. No.: **B13415942**

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Morpheridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpheridine, a potent synthetic opioid analgesic, is a derivative of pethidine with significantly higher analgesic activity. This document provides a comprehensive technical overview of **Morpheridine**, including its chemical identity, physicochemical properties, synthesis, and pharmacology. Detailed experimental protocols for its synthesis and the evaluation of its analgesic effects are presented. Furthermore, this guide illustrates the general opioid receptor signaling pathway, the primary mechanism of action for **Morpheridine**, and a schematic of its synthesis workflow using the Graphviz DOT language. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

Morpheridine, also known as morpholinoethylnorpethidine, is a 4-phenylpiperidine derivative.

[1] It is a strong analgesic, reportedly around four times as potent as pethidine.[1]

IUPAC Name: ethyl 1-(2-morpholin-4-ylethyl)-4-phenylpiperidine-4-carboxylate[1][2]

CAS Number: 469-81-8[1][2]

Physicochemical Properties

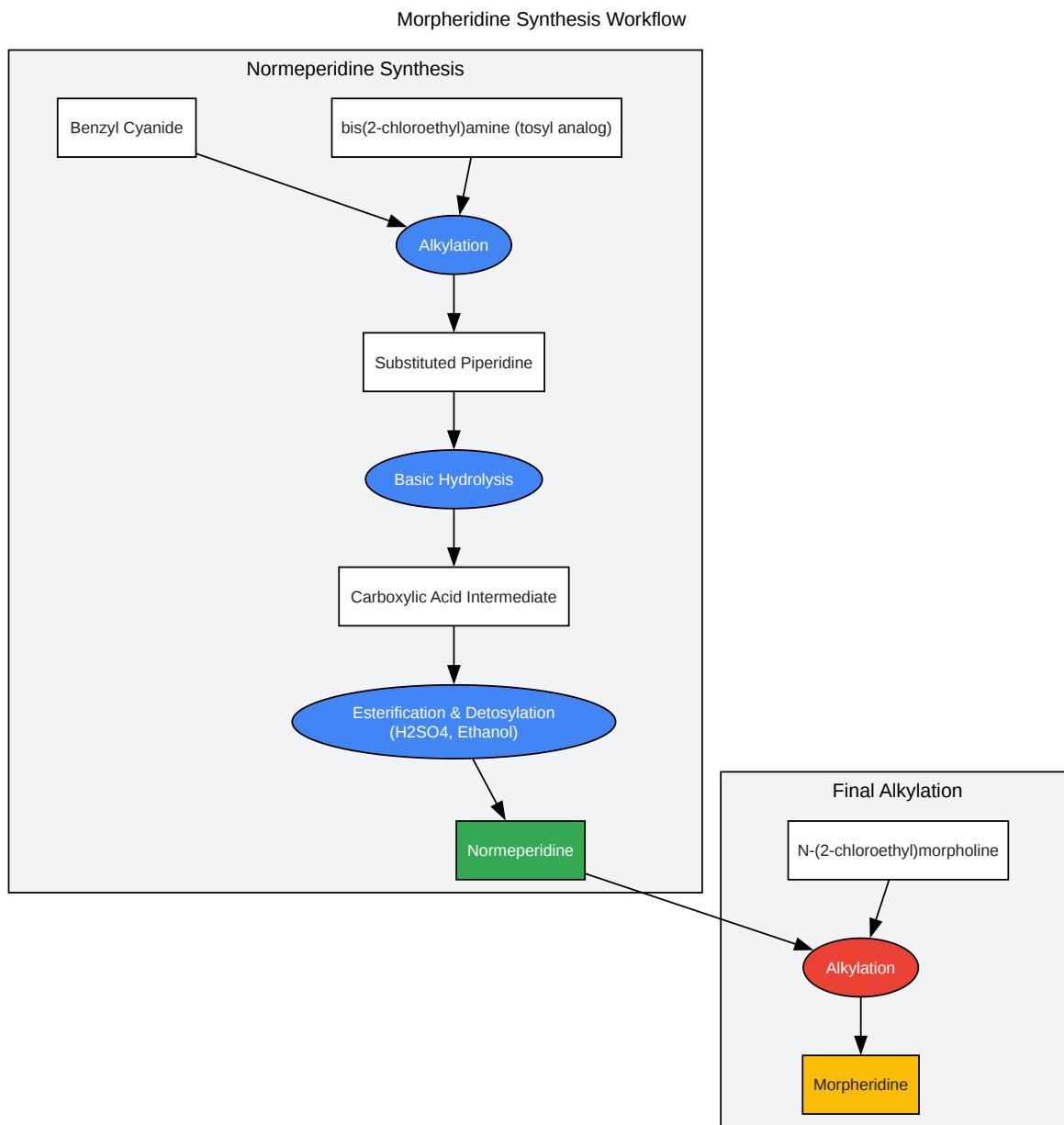
A summary of the key physicochemical properties of **Morpheridine** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₂₀ H ₃₀ N ₂ O ₃	[1] [2]
Molecular Weight	346.47 g/mol	[2]
Appearance	Colorless liquid	[3]
logP (Octanol/Water Partition Coefficient)	1.916 (Calculated)	[4]
Water Solubility (logS)	-1.85 (Calculated)	[4]
Boiling Point	188-192 °C at 0.5 mmHg	-
Dihydrochloride Salt Melting Point	264-266 °C (decomposition)	-

Synthesis of Morpheridine

The synthesis of **Morpheridine** involves a two-stage process: the preparation of the key intermediate, normeperidine, followed by its alkylation with N-(2-chloroethyl)morpholine.[\[1\]](#)

Synthesis Workflow



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Caption: Workflow for the synthesis of **Morpheridine**.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroethyl)morpholine

This protocol is adapted from a standard procedure for the synthesis of N-(2-chloroethyl)morpholine from 2-morpholinoethanol.[\[3\]](#)

Materials:

- 2-morpholinoethan-1-ol
- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane.
- Add a catalytic amount of DMF.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add thionyl chloride (5.0 eq.) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and heat the reaction mixture to 40 °C.
- Maintain the reaction at 40 °C overnight, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

- Dilute the crude product with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
- Concentrate the organic layer under reduced pressure to obtain the crude N-(2-chloroethyl)morpholine.
- Purify the crude product by column chromatography using a suitable eluent system (e.g., 3% methanol in dichloromethane) to yield pure N-(2-chloroethyl)morpholine as a colorless liquid. [3]

Protocol 2: Synthesis of **Morphericine**

The final step in the synthesis of **Morphericine** is the alkylation of normeperidine with the previously synthesized N-(2-chloroethyl)morpholine.[1] The following is a general protocol based on the known reactivity of these compounds.

Materials:

- Normeperidine
- N-(2-chloroethyl)morpholine
- A suitable non-polar, aprotic solvent (e.g., toluene or acetonitrile)
- A non-nucleophilic base (e.g., potassium carbonate or triethylamine)
- Standard laboratory glassware for reflux and workup
- Purification apparatus (e.g., column chromatography or distillation)

Procedure:

- In a round-bottom flask, dissolve normeperidine (1.0 eq.) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 eq.) in a suitable solvent like toluene.
- Add N-(2-chloroethyl)morpholine (1.1 eq.) to the mixture.

- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the inorganic base.
- Wash the filtrate with water to remove any remaining salts.
- Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.
- The resulting crude **Morpheridine** can be purified by vacuum distillation or column chromatography to yield the final product.

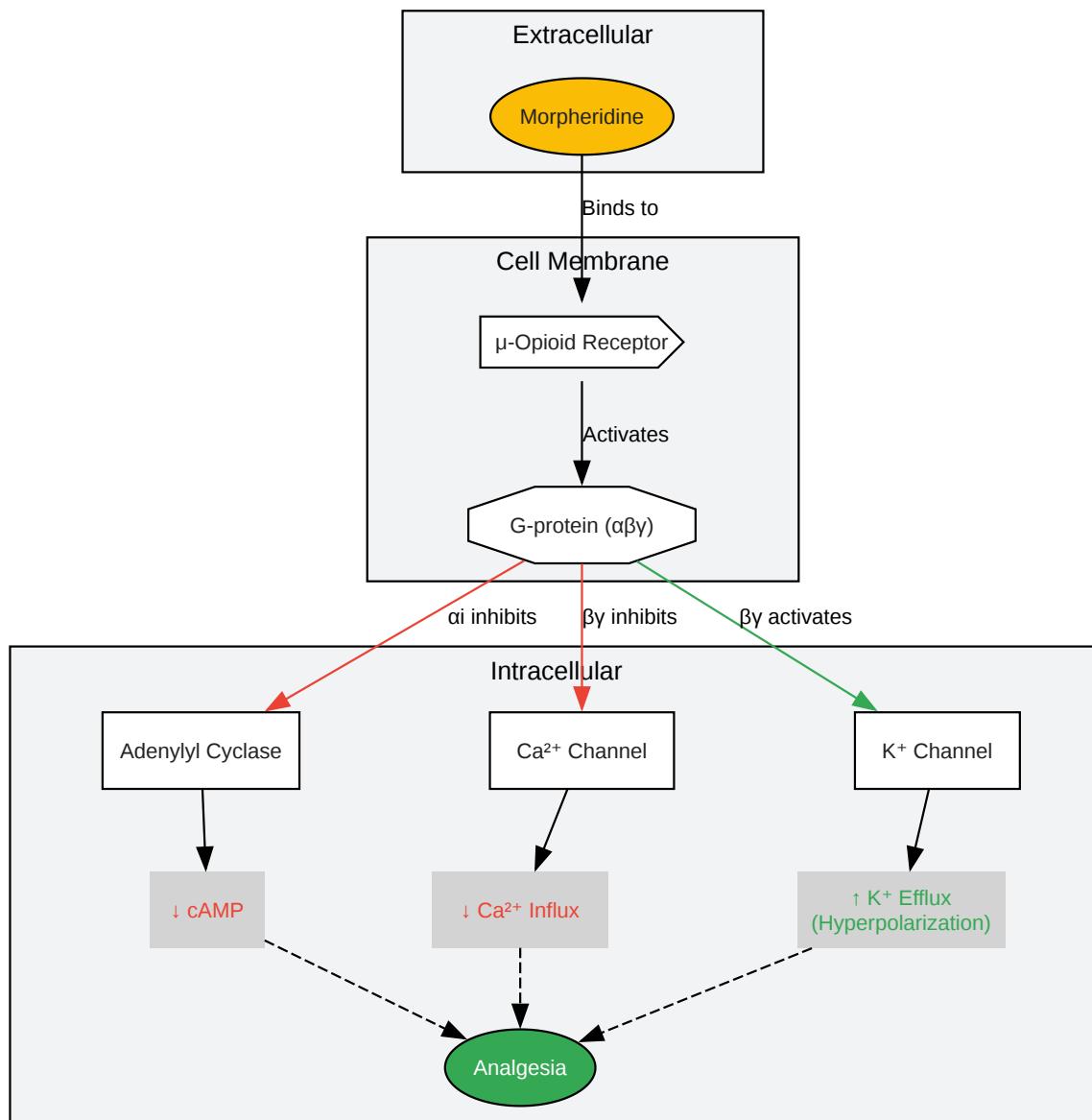
Pharmacology

Morpheridine is a potent opioid receptor agonist, which accounts for its strong analgesic properties.^[1]

Opioid Receptor Signaling Pathway

The analgesic and other effects of **Morpheridine** are mediated through its interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). The general signaling cascade initiated by the activation of μ -opioid receptors is depicted below.

General Opioid Receptor Signaling Pathway

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Caption: Simplified opioid receptor signaling cascade.

Evaluation of Analgesic Activity

The analgesic potency of **Morpheridine** can be assessed using various animal models of nociception. The hot-plate test is a common method to evaluate the efficacy of centrally acting analgesics.

Protocol 3: Hot-Plate Test for Analgesic Activity

This protocol is a standard procedure for assessing thermal pain sensitivity in rodents.[\[5\]](#)[\[6\]](#)

Materials:

- Hot-plate apparatus with adjustable temperature control
- Animal subjects (e.g., mice or rats)
- **Morpheridine** solution for injection
- Vehicle control (e.g., saline)
- Standard positive control (e.g., morphine)
- Syringes and needles for administration

Procedure:

- Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
- Baseline Latency: Set the hot-plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C). Place each animal individually on the hot plate and start a timer. Record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
- Drug Administration: Administer **Morpheridine**, the vehicle control, or the positive control to different groups of animals via a suitable route (e.g., subcutaneous or intraperitoneal injection).

- Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.
- Data Analysis: The analgesic effect is determined by a statistically significant increase in the response latency compared to the vehicle control group. The potency of **Morpheridine** can be compared to that of the standard positive control.

Toxicity Data

Test	Route of Administration	Species	Value	Source
LD ₅₀	Intravenous (IV)	Mouse	45 mg/kg	-
LD ₅₀	Intraperitoneal (IP)	Mouse	118 mg/kg	-

Conclusion

Morpheridine is a potent synthetic opioid with a well-defined chemical structure and a clear synthetic pathway. Its pharmacological activity is mediated through the activation of opioid receptors, leading to significant analgesia. The experimental protocols provided in this guide offer a framework for the synthesis and preclinical evaluation of this compound. This technical summary provides foundational knowledge for researchers and scientists interested in the further study and development of **Morpheridine** and related compounds.

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